![molecular formula C3H7LiOS2 B14654523 Lithium, [(methylsulfinyl)(methylthio)methyl]- CAS No. 53189-86-9](/img/structure/B14654523.png)
Lithium, [(methylsulfinyl)(methylthio)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, [(methylsulfinyl)(methylthio)methyl]- is an organolithium compound with the molecular formula C₃H₇LiOS₂. This compound is known for its unique chemical structure, which includes both sulfinyl and thio functional groups. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [(methylsulfinyl)(methylthio)methyl]- typically involves the reaction of a methylsulfinyl compound with a methylthio compound in the presence of lithium. The reaction is carried out under anhydrous conditions to prevent the highly reactive lithium from reacting with water or oxygen .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in specialized reactors that maintain anhydrous conditions and control the temperature to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, [(methylsulfinyl)(methylthio)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and sulfides.
Substitution: The lithium atom can be substituted with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and sulfides .
Wissenschaftliche Forschungsanwendungen
Lithium, [(methylsulfinyl)(methylthio)methyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lithium bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Lithium, [(methylsulfinyl)(methylthio)methyl]- involves its ability to act as a nucleophile due to the presence of the lithium atom. This allows it to participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyllithium: Similar in that it contains a lithium-carbon bond but lacks the sulfinyl and thio groups.
Methyl (methylsulfinyl)methyl sulfide: Contains similar functional groups but does not include lithium.
Uniqueness
Lithium, [(methylsulfinyl)(methylthio)methyl]- is unique due to the combination of lithium with both sulfinyl and thio functional groups, which imparts distinct reactivity and properties compared to other organolithium compounds .
Eigenschaften
CAS-Nummer |
53189-86-9 |
|---|---|
Molekularformel |
C3H7LiOS2 |
Molekulargewicht |
130.2 g/mol |
IUPAC-Name |
lithium;methylsulfanyl(methylsulfinyl)methane |
InChI |
InChI=1S/C3H7OS2.Li/c1-5-3-6(2)4;/h3H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
SSRPMNDGPZAMMR-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CS[CH-]S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanoic acid](/img/structure/B14654444.png)
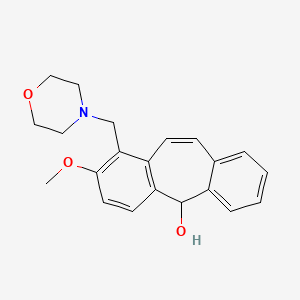
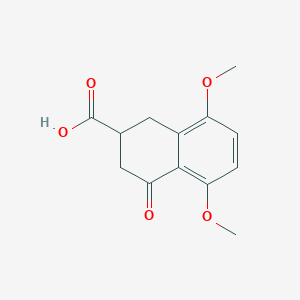
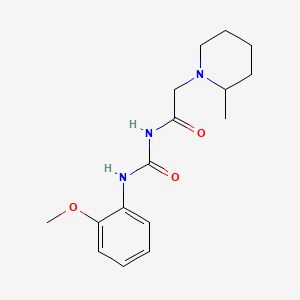
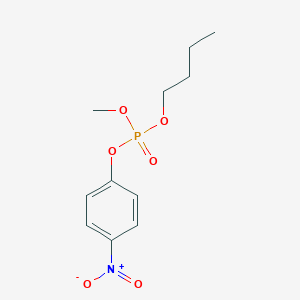
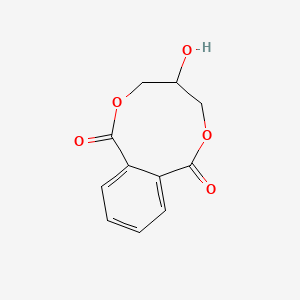
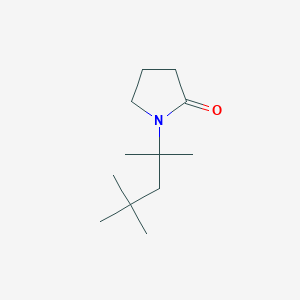
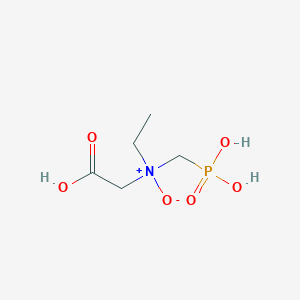

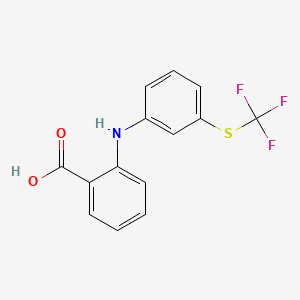
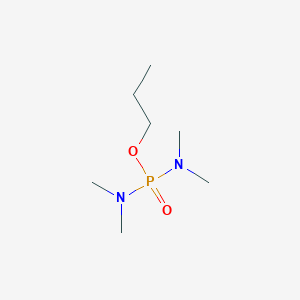
![1H-Pyrido[3,4-b]carbazole](/img/structure/B14654504.png)
![4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid](/img/structure/B14654513.png)

